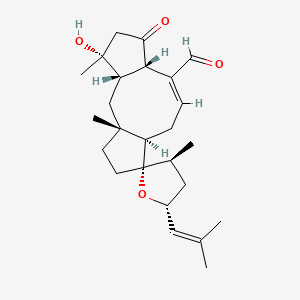

オフィオボリンA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Chemistry: Used as a model compound for studying complex natural product synthesis.

Biology: Investigated for its role as a phytotoxin and its interactions with plant cells.

Medicine: Demonstrated promising anticancer activity, particularly against glioblastoma and melanoma.

Industry: Proposed as a bioherbicide for controlling weed species.

作用機序

オフィオボリン Aは、いくつかのメカニズムを通じてその効果を発揮します。

カルモジュリン拮抗作用: カルモジュリンを阻害します。カルモジュリンは、カルシウム結合性のメッセンジャータンパク質です.

カリウムチャネルの阻害: 大きなコンダクタンスのカルシウム活性化カリウムチャネルをブロックし、細胞のイオン恒常性を乱します.

パラプトーシスの誘導: 空胞化やオルガネラの膨潤を特徴とする、プログラムされた細胞死の一種を誘発します.

生化学分析

Biochemical Properties

Ophiobolin A interacts with various enzymes, proteins, and other biomolecules. It possesses multiple electrophilic moieties that can covalently react with nucleophilic amino acids on proteins . Among several proteins that Ophiobolin A engaged, two targets—cysteine C53 of HIG2DA and lysine K72 of COX5A—that are part of complex IV of the electron transport chain contributed significantly to the anti-proliferative activity .

Cellular Effects

Ophiobolin A has shown to have significant effects on various types of cells and cellular processes. It strongly reduces cell viability of melanoma cells by affecting mitochondrial functionality . It induces depolarization of mitochondrial membrane potential, reactive oxygen species production, and mitochondrial network fragmentation, leading to autophagy induction and ultimately resulting in cell death by activation of the mitochondrial pathway of apoptosis .

Molecular Mechanism

Ophiobolin A exerts its effects at the molecular level through various mechanisms. It activates mitochondrial respiration in a COX5A- and HIGD2A-dependent manner, leading to an initial spike in mitochondrial ATP and heightened mitochondrial oxidative stress . Ophiobolin A then compromises mitochondrial membrane potential, ultimately leading to ATP depletion .

Temporal Effects in Laboratory Settings

Ophiobolin A’s effects change over time in laboratory settings. It stimulates net leakage of electrolytes and glucose from maize (Zea mays L.) seedling roots . Treatment of the roots with Ophiobolin A inhibits uptake of 2-deoxyglucose .

Dosage Effects in Animal Models

The effects of Ophiobolin A vary with different dosages in animal models. A systematic analysis of the effects of Ophiobolin A on eight cancer cell lines from different tissue types was undertaken, and the LD50 for each cell line was determined .

Metabolic Pathways

Ophiobolin A is involved in various metabolic pathways. It activates mitochondrial respiration in a COX5A- and HIGD2A-dependent manner . This leads to an initial spike in mitochondrial ATP, but then it compromises mitochondrial membrane potential leading to ATP depletion .

Transport and Distribution

Ophiobolin A is transported and distributed within cells and tissues in a specific manner. The intermediate Ophiobolin C and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblDAu to avoid inhibiting cell growth .

Subcellular Localization

Ophiobolin A has specific subcellular localization and effects on its activity or function. It could be transported into a space between the cell wall and membrane by OblDAu . This is proved by a fluorescence observation of the subcellular localization and cytotoxicity tests .

準備方法

合成経路と反応条件

オフィオボリン Aの生合成は、メバロン酸経路から始まり、非環状C-25前駆体の形成につながります . この前駆体は、一連の転位を経て、特徴的な5:8:5環系を形成します . 合成経路には、最終的な構造を得るために、環化反応や酸化反応など、複数のステップが含まれます .

工業的生産方法

オフィオボリン Aの工業的生産は、主にビポーラリス・マディスなどの菌株を用いた発酵プロセスによって達成されます . 栄養素組成や環境要因などの発酵条件の最適化は、収量を最大化するために不可欠です .

化学反応解析

反応の種類

オフィオボリン Aは、以下を含む様々な化学反応を起こします。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: 分子内の官能基の置換.

一般的な試薬と条件

これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります . 反応条件は、通常、特異性と収率を確保するために、制御された温度とpHレベルで行われます .

主な生成物

これらの反応から生成される主な生成物には、様々な酸化および還元されたオフィオボリン A誘導体が含まれ、これらは異なる生物活性を示す可能性があります .

科学研究への応用

化学反応の分析

Types of Reactions

Ophiobolin A undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Ophiobolin A, which can exhibit different biological activities .

類似化合物との比較

類似化合物

スフェロプシジン A: 同様の抗癌作用を持つ別の菌類由来の植物毒.

フシコシン類: 5:8:5環系を共有し、植物毒性を示します.

コチレニン類: 構造的に関連する化合物で、多様な生物活性を示します.

独自性

オフィオボリン Aは、その特定の環系と、ホスファチジルエタノールアミンを共有結合的に修飾する能力により、癌細胞に対して選択的な細胞毒性を示すため、独自性があります . この独特のメカニズムにより、オフィオボリン Aは他の類似化合物とは異なります .

特性

CAS番号 |

4611-05-6 |

|---|---|

分子式 |

C25H36O4 |

分子量 |

400.5 g/mol |

IUPAC名 |

(1'R,2S,3S,3'S,4'R,5R,7'S,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde |

InChI |

InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1 |

InChIキー |

MWYYLZRWWNBROW-ISPAKYAGSA-N |

異性体SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2CC=C([C@@H]4[C@H](C3)[C@](CC4=O)(C)O)C=O)C)C=C(C)C |

SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |

正規SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |

外観 |

Solid powder |

ピクトグラム |

Acute Toxic; Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ophiobolin A; Ophiobolin-A; Cochliobolin A; NSC 114340; Cochliobolin-A; NSC114340; NSC-114340; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)